molecular formula C20H16Br2O3 B12444090 2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one

2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B12444090
M. Wt: 464.1 g/mol
InChI Key: YOLKEKNTCBWPSD-UHFFFAOYSA-N
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Description

2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a cyclohexanone core with two brominated hydroxyphenyl groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and 3-bromo-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated hydroxyphenyl groups may play a role in its biological activity by interacting with cellular proteins and enzymes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
  • 2,6-Bis[(4-hydroxyphenyl)methylidene]cyclohexan-1-one
  • 2,6-Bis[(4-chlorophenyl)methylidene]cyclohexan-1-one

Uniqueness

2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one is unique due to the presence of bromine atoms and hydroxy groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLKEKNTCBWPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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